2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride
Overview
Description
2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride is a useful research compound. Its molecular formula is C9H9Cl3N2 and its molecular weight is 251.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carbonyl Reductase Inhibition and Anticancer Applications
A compound closely related to 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride, namely oximino(2,6-dichlorophenyl)acetonitrile, has been synthesized and identified as a potent inhibitor of the Carbonyl Reductase enzyme. This enzyme is involved in the development of resistance to anticancer treatments and in the production of cardiotoxic derivatives of anthracyclines used in medicine. The study suggests potential applications in enhancing the efficacy of anticancer treatments and reducing cardiac toxicity associated with certain drugs (Amankrah et al., 2021).
Chemistry and Crystallography
The compound's properties, including its crystal structure and chemical behavior, have been studied in detail. It forms a columnar structure in the crystal, which is interconnected via hydrogen bonding. Understanding these properties is crucial for applications in pharmaceuticals and materials science, where the molecular and crystal structure can significantly influence the compound's behavior and efficacy (Amankrah et al., 2021).
Synthesis and Derivative Formation
Various methods have been explored for synthesizing derivatives of similar compounds, which can be crucial for developing new pharmaceuticals or chemical intermediates. The versatility in synthesis methods indicates potential for tailored applications in different scientific fields (Gioiello et al., 2009).
Potential for Sensing Applications
A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, synthesized through acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile, shows the potential of such compounds in colorimetric sensing of fluoride anions. This application could be significant in environmental monitoring and analytical chemistry (Younes et al., 2020).
Applications in Organic Synthesis
The compound's utility in the synthesis of complex organic molecules indicates its potential as an intermediate in organic synthesis, particularly in the pharmaceutical industry. This includes the creation of structures with specific stereochemical configurations, which is crucial in drug development (Kise et al., 2002).
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-(methylamino)acetonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2.ClH/c1-13-9(5-12)6-2-3-7(10)8(11)4-6;/h2-4,9,13H,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPFZSYTCONLFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC(=C(C=C1)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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